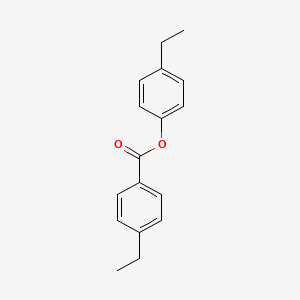

4-ethylphenyl 4-ethylbenzoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4-ethylphenyl) 4-ethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-3-13-5-9-15(10-6-13)17(18)19-16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYBYRMCNLYRIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Ethylphenyl 4 Ethylbenzoate and Its Analogues

Esterification Reactions for Aromatic Esters

The formation of the ester functional group is central to the synthesis of 4-ethylphenyl 4-ethylbenzoate (B1233868). This can be accomplished through various methods, each with its own set of advantages and limitations regarding reaction conditions, catalyst requirements, and substrate scope.

Fischer Esterification Approaches Utilizing 4-Ethylbenzoic Acid

Fischer-Speier esterification is a well-established method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org This reversible reaction's equilibrium can be shifted towards the product side by using an excess of one reactant or by removing the water formed during the reaction. wikipedia.orgorganic-chemistry.org While traditionally used with alcohols, phenols can also be esterified using this method to achieve good yields. wikipedia.org

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol or phenol (B47542) then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.combyjus.com

Commonly employed acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). wikipedia.org The reaction is typically conducted under reflux conditions, with temperatures ranging from 60–110 °C, for a duration of 1–10 hours. wikipedia.org The use of a Dean-Stark apparatus to azeotropically remove water is a common strategy to drive the reaction to completion. wikipedia.orgoperachem.com

| Parameter | Typical Condition | Reference |

| Reactants | 4-Ethylbenzoic Acid, 4-Ethylphenol (B45693) | |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid | wikipedia.org |

| Temperature | 60-110 °C (Reflux) | wikipedia.org |

| Reaction Time | 1-10 hours | wikipedia.org |

| Key Strategy | Use of excess reactant or removal of water | wikipedia.orgorganic-chemistry.org |

A study on the esterification of benzoic acid with methanol (B129727) using sulfuric acid as a catalyst involved stirring the mixture at 65°C until completion. The product was then isolated by extraction and washing. operachem.com For more sterically hindered or less reactive phenols, the Mitsunobu reaction offers an alternative, providing good to excellent yields of phenyl esters under mild conditions. researchgate.net

Reactions Involving 4-Ethylbenzoyl Chloride and Phenolic Reactants

A highly efficient route to aromatic esters involves the reaction of an acyl chloride with a phenol. athabascau.ca 4-Ethylbenzoyl chloride, which can be synthesized from 4-ethylbenzoic acid by reacting it with thionyl chloride (SOCl₂), is a key intermediate in this process. ontosight.aiscienceopen.com This method is often preferred as the high reactivity of the acyl chloride drives the reaction to completion, typically under milder conditions than Fischer esterification. athabascau.ca

The reaction proceeds via nucleophilic acyl substitution, where the oxygen of the phenolic hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the elimination of hydrogen chloride (HCl). ontosight.ai To neutralize the HCl byproduct, a base such as pyridine (B92270) or triethylamine (B128534) is often added to the reaction mixture. rsc.org In some cases, the reaction is performed in the presence of an aqueous base like sodium hydroxide (B78521), a method known as the Schotten-Baumann reaction. masterorganicchemistry.com

A synthesis of ethylene-bis(4-ethylbenzoate) illustrates a typical procedure where 4-ethylbenzoyl chloride is dissolved in dichloromethane (B109758) (CH₂Cl₂) and cooled to 0°C. A solution of ethylene (B1197577) glycol and pyridine in CH₂Cl₂ is then added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. rsc.org This demonstrates the general conditions that could be adapted for the reaction of 4-ethylbenzoyl chloride with 4-ethylphenol.

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature | Reference |

| 4-Ethylbenzoyl Chloride | Ethylene Glycol | Pyridine | Dichloromethane | 0°C to Room Temp. | rsc.org |

| Benzoyl Chloride | Phenol | Sodium Hydroxide | Aqueous | Not specified | masterorganicchemistry.com |

| Ethanoyl Chloride | Phenol | None (slower) | Room Temp. | Room Temp. | athabascau.ca |

Catalytic Strategies in Ester Synthesis

Various catalytic systems have been developed to enhance the efficiency and selectivity of aromatic ester synthesis. Palladium catalysts, for instance, are effective for the carbonylation of aryl iodides with phenols to produce esters in high yields at elevated temperatures and pressures. thieme-connect.com More recently, palladium-catalyzed methods have been developed for the synthesis of esters from arenes via C-H thianthrenation, offering a route that avoids the use of carbon monoxide. organic-chemistry.orgacs.org

Metallocene complexes, such as zirconocene (B1252598) triflate, have been identified as effective catalysts for the esterification of benzoic acid with benzyl (B1604629) alcohol. In one study, a 2 mol% loading of zirconocene triflate in toluene (B28343) at 80°C resulted in a 74% yield of benzyl benzoate (B1203000). diva-portal.org The choice of solvent was found to significantly impact the reaction yield, with hexane (B92381) and toluene being effective. diva-portal.org

Solid acid catalysts present a greener alternative to traditional homogeneous acid catalysts. A titanium-zirconium solid acid has been shown to effectively catalyze the condensation of various benzoic acids with methanol. mdpi.com Another approach utilizes a carbon-based solid acid, prepared from sulfonated coal tar, which demonstrated high activity in the esterification of benzoic acid with butanol, achieving a 99.2% esterification rate. This catalyst was also reusable for multiple cycles without significant loss of activity. researchgate.net

| Catalyst System | Reactants | Reaction Type | Key Features | Reference |

| Palladium on Charcoal | Aryl Iodide, Phenol | Carbonylation | High yield, heterogeneous catalyst | thieme-connect.com |

| PdCl₂, PPh₃, Et₃N | Aryl thianthrenium salt, Phenol formate | C-H Esterification | Redox-neutral, CO-free | organic-chemistry.org |

| Zirconocene triflate | Benzoic Acid, Benzyl Alcohol | Esterification | High yield, mild conditions | diva-portal.org |

| Titanium-Zirconium Solid Acid | Benzoic Acids, Methanol | Esterification | Heterogeneous, reusable | mdpi.com |

| Sulfonated Carbon | Benzoic Acid, Butanol | Esterification | High conversion, reusable | researchgate.net |

Green Chemistry Approaches to Esterification of Benzoates

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for ester synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, drastically reducing reaction times, minimizing by-product formation, and often increasing product yields compared to conventional heating methods. usm.myresearchgate.net The esterification of benzoic acid has been successfully achieved using microwave irradiation, which allows for rapid and efficient heating. researchgate.netresearchgate.net For instance, the microwave-assisted esterification of 4-fluoro-3-nitro benzoic acid with various alcohols under sealed-vessel conditions at 130°C for 15 minutes provided good yields. usm.my

The use of solid acid catalysts is another key green chemistry strategy, as they are often reusable, non-corrosive, and reduce the generation of acidic waste. mdpi.comresearchgate.netdergipark.org.tr Examples include ion exchange resins like Amberlyst 15, and novel catalysts such as those based on zirconium and titanium oxides. mdpi.comdergipark.org.tr Deep eutectic solvents (DES) have also been explored as dual solvent-catalysts for the esterification of benzoic acid. A DES formed from p-toluenesulfonic acid and benzyl tri-ethyl ammonium (B1175870) chloride showed high catalytic activity, achieving up to 88.3% conversion of benzoic acid with ethanol (B145695) at 75°C in a solvent-free system. dergipark.org.tr

| Green Approach | Catalyst/Condition | Advantages | Reference |

| Microwave-Assisted Synthesis | H₂SO₄ or solid acids | Reduced reaction time, increased yield | usm.myresearchgate.netresearchgate.net |

| Solid Acid Catalysis | Ion exchange resins, Zr/Ti oxides, Sulfonated carbon | Reusable, non-corrosive, reduced waste | mdpi.comresearchgate.netdergipark.org.tr |

| Deep Eutectic Solvents (DES) | p-TSA/BTEAC | Dual solvent-catalyst, solvent-free, reusable | dergipark.org.tr |

Precursor Synthesis and Functional Group Transformations

The synthesis of 4-ethylphenyl 4-ethylbenzoate relies on the availability of its key precursors, 4-ethylbenzoic acid and 4-ethylphenol. The synthesis of the carboxylic acid component is a critical step, often achieved through the oxidation of a readily available hydrocarbon.

Oxidation of 4-Ethyltoluene to 4-Ethylbenzoic Acid

A primary method for the synthesis of 4-ethylbenzoic acid is the oxidation of 4-ethyltoluene. This transformation targets the ethyl group's benzylic position, which is susceptible to oxidation. Strong oxidizing agents are typically required for this conversion.

Potassium permanganate (B83412) (KMnO₄) is a common and effective reagent for the oxidation of alkylbenzenes to their corresponding benzoic acids. masterorganicchemistry.comuoanbar.edu.iq The reaction is usually carried out under heating. The general principle is that any alkyl chain on a benzene (B151609) ring with at least one benzylic hydrogen will be oxidized to a carboxylic acid group. masterorganicchemistry.com For example, the oxidation of p-ethyltoluene with a Co(OAc)₂ catalyst can yield p-ethylbenzoic acid as the major product (68% yield). researchgate.net Another study details the oxidation of 2-bromo-4-ethyltoluene to 2-bromo-4-ethylbenzoic acid using KMnO₄ with a phase transfer catalyst (TBAB) at 80–90°C, achieving a high yield of 90–93%.

| Starting Material | Oxidizing Agent/Catalyst | Product | Yield/Conditions | Reference |

| 4-Ethyltoluene | Potassium Permanganate (KMnO₄) | 4-Ethylbenzoic Acid | Standard oxidation conditions | uoanbar.edu.iq |

| p-Ethyltoluene | Co(OAc)₂ / O₂ | p-Ethylbenzoic Acid | 68% yield | researchgate.net |

| 2-Bromo-4-ethyltoluene | KMnO₄ / TBAB | 2-Bromo-4-ethylbenzoic acid | 90-93% yield, 80-90°C |

The mechanism of this oxidation is complex but is thought to initiate with the abstraction of a benzylic hydrogen atom. masterorganicchemistry.com The use of strong oxidizing agents like potassium permanganate or chromium trioxide is crucial for this functional group transformation.

Hydrogenation Reactions in Related Systems

The conversion of aromatic esters to their corresponding cycloaliphatic counterparts is a crucial transformation in the synthesis of various specialty chemicals. The hydrogenation of this compound would yield 4-ethylcyclohexyl 4-ethylcyclohexanecarboxylate, a molecule with potentially different physical and chemical properties.

Catalytic hydrogenation is the most common method for this transformation. The reaction typically involves the use of a heterogeneous or homogeneous catalyst under a hydrogen atmosphere. Common catalysts for the hydrogenation of aromatic rings include noble metals such as ruthenium, rhodium, and palladium, often supported on carbon or other inert materials.

The reaction conditions for the hydrogenation of aromatic esters can vary significantly depending on the chosen catalyst and the substrate. For instance, ruthenium catalysts are known to be effective for the hydrogenation of aromatic rings under relatively mild conditions. In a typical procedure, the aromatic ester is dissolved in a suitable solvent, such as an alcohol or an ether, and then subjected to hydrogen gas at elevated pressure and temperature in the presence of the catalyst.

A study on the hydrogenation of various aromatic esters demonstrated the efficacy of ruthenium-based catalysts. While not specifically focused on this compound, the general principles are applicable. The process often requires pressures ranging from 30 to 200 bar and temperatures between 70°C and 250°C to achieve complete saturation of the aromatic rings. The choice of solvent can also influence the reaction rate and selectivity.

The table below summarizes typical conditions for the hydrogenation of aromatic esters, which can be adapted for this compound.

| Catalyst | Support | Pressure (bar) | Temperature (°C) | Solvent | Reference |

| Ruthenium | Carbon | 50-100 | 100-150 | Methanol | researchgate.net |

| Rhodium | Alumina | 70-150 | 80-120 | Ethanol | |

| Palladium | Carbon | 30-80 | 70-100 | Ethyl Acetate | researchgate.net |

It is important to note that the hydrogenation of both the phenyl and the benzoate aromatic rings in this compound would require robust catalytic systems to achieve full saturation.

Derivatization from 4-Ethylbenzoic Acid and 4-Ethylcyclohexanecarboxylic Acid

The synthesis of derivatives from 4-ethylbenzoic acid and its hydrogenated form, 4-ethylcyclohexanecarboxylic acid, provides access to a wide range of esters and amides with varied applications. A common and efficient method for this derivatization involves the conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with a nucleophile such as an alcohol or an amine.

The synthesis of 4-ethylbenzoyl chloride is a straightforward process, typically achieved by reacting 4-ethylbenzoic acid with thionyl chloride (SOCl₂). prepchem.com The reaction is usually carried out by heating the mixture under reflux, followed by distillation to obtain the pure acid chloride. prepchem.com

Once 4-ethylbenzoyl chloride is obtained, it can be readily reacted with various nucleophiles to form the desired derivatives. For example, the reaction with an alcohol in the presence of a base like pyridine yields the corresponding ester. Similarly, reaction with an amine produces the corresponding amide.

A procedure has been developed for the preparation of esters and N-arylamides from 4-ethylbenzoyl chloride. researchgate.net This methodology can be directly applied to the synthesis of this compound by using 4-ethylphenol as the nucleophile. The reaction would typically be carried out in a suitable solvent, such as dichloromethane or toluene, with a base to neutralize the HCl byproduct.

Following the same principle, derivatives of 4-ethylcyclohexanecarboxylic acid can be synthesized. The saturated acid can be converted to 4-ethylcyclohexanecarbonyl chloride, which can then be reacted with various alcohols or amines to produce the corresponding esters and N-arylamides. researchgate.net

The table below outlines the general steps for the derivatization of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic acid.

| Starting Material | Reagent for Acid Chloride Formation | Nucleophile | Product |

| 4-Ethylbenzoic Acid | Thionyl Chloride (SOCl₂) | 4-Ethylphenol | This compound |

| 4-Ethylbenzoic Acid | Thionyl Chloride (SOCl₂) | Aniline | N-Phenyl-4-ethylbenzamide |

| 4-Ethylcyclohexanecarboxylic Acid | Thionyl Chloride (SOCl₂) | Methanol | Methyl 4-ethylcyclohexanecarboxylate |

| 4-Ethylcyclohexanecarboxylic Acid | Thionyl Chloride (SOCl₂) | Benzylamine | N-Benzyl-4-ethylcyclohexanecarboxamide |

Advanced Synthetic Techniques for Complex Derivatives

Visible-Light-Induced Esterification Protocols

In recent years, visible-light-induced photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis. This methodology offers a mild and efficient alternative to traditional esterification methods, often avoiding the need for high temperatures and harsh reagents.

The general principle of visible-light-induced esterification involves the use of a photocatalyst that, upon absorption of visible light, can initiate a single-electron transfer (SET) process. This SET can activate a carboxylic acid, leading to the formation of a reactive intermediate that can then be intercepted by an alcohol to form the ester.

While a specific protocol for the visible-light-induced synthesis of this compound has not been detailed in the literature, general methods for the esterification of benzoic acids can be applied. For instance, a method involving the use of an iridium-based photocatalyst and a coupling agent has been shown to be effective for a wide range of carboxylic acids and alcohols.

The reaction typically proceeds by the formation of a redox-active ester intermediate from the carboxylic acid. This intermediate can then undergo a SET process with the excited photocatalyst to generate an acyl radical, which subsequently reacts with the alcohol to form the final ester product.

The table below summarizes a general protocol for visible-light-induced esterification that could be adapted for the synthesis of this compound.

| Component | Role | Example |

| Carboxylic Acid | Substrate | 4-Ethylbenzoic Acid |

| Alcohol | Substrate | 4-Ethylphenol |

| Photocatalyst | Light Absorber/Electron Transfer Agent | Ir(ppy)₃ |

| Activating Agent | Forms Redox-Active Ester | N,N'-Dicyclohexylcarbodiimide (DCC) |

| Solvent | Reaction Medium | Dimethylformamide (DMF) |

| Light Source | Energy Source | Blue LED |

This approach offers the potential for a more environmentally friendly and selective synthesis of this compound and its analogues.

Radical Coupling Polymerization for Related Poly-benzoate Structures

Radical coupling polymerization is a powerful technique for the synthesis of polymers with well-defined structures. This method can be applied to create poly-benzoate structures, which are of interest for their potential applications in materials science.

A relevant example is the synthesis of ethylene-bis(4-ethylbenzoate) and its subsequent polymerization. rsc.org This process begins with the synthesis of 4-ethylbenzoyl chloride from 4-ethylbenzoic acid. rsc.org The acid chloride is then reacted with ethylene glycol in the presence of pyridine to yield ethylene-bis(4-ethylbenzoate). rsc.org

The resulting monomer, ethylene-bis(4-ethylbenzoate), can then undergo radical polymerization. A common method for initiating such a polymerization is through the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating. The polymerization proceeds via a chain-growth mechanism, where the radical initiator generates a radical species that adds to the double bond of the monomer, propagating the polymer chain.

The table below outlines the key steps in the radical coupling polymerization of a related di-benzoate monomer.

| Step | Reactants | Conditions | Product | Reference |

| Monomer Synthesis | 4-Ethylbenzoyl chloride, Ethylene glycol, Pyridine | 0°C to room temperature, CH₂Cl₂ | Ethylene-bis(4-ethylbenzoate) | rsc.org |

| Polymerization | Ethylene-bis(4-ethylbenzoate), AIBN | Heating in a suitable solvent (e.g., toluene) | Poly(ethylene-bis(4-ethylbenzoate)) |

This methodology demonstrates the feasibility of creating polymeric materials based on 4-ethylbenzoate units, opening avenues for the development of new functional polymers.

Synthesis of Chiral and Stereoisomeric Forms of Ethylbenzoate Derivatives

The synthesis of chiral and stereoisomeric forms of ethylbenzoate derivatives is of significant interest, particularly in the fields of pharmaceuticals and materials science, where the three-dimensional structure of a molecule can dictate its biological activity or physical properties.

While specific methods for the synthesis of chiral forms of this compound are not extensively reported, general strategies for the synthesis of chiral esters can be employed. One common approach is to use a chiral starting material, either the carboxylic acid or the alcohol component.

For instance, a chiral derivative of 4-ethylbenzoic acid could be prepared and then esterified with 4-ethylphenol. Alternatively, a chiral derivative of 4-ethylphenol could be reacted with 4-ethylbenzoyl chloride. The synthesis of chiral building blocks often involves asymmetric synthesis or the resolution of a racemic mixture.

Another approach is to use a chiral catalyst in the esterification reaction. Chiral catalysts, such as certain enzymes or metal complexes with chiral ligands, can promote the formation of one enantiomer of the ester over the other. For example, lipase-catalyzed esterification is a well-established method for producing chiral esters with high enantiomeric excess.

The table below presents general strategies for the synthesis of chiral ethylbenzoate derivatives.

| Strategy | Description | Example |

| Chiral Starting Material | Use of an enantiomerically pure carboxylic acid or alcohol. | Reaction of (S)-2-phenylpropanoic acid with 4-ethylphenol. |

| Chiral Catalyst | Employment of a catalyst that favors the formation of one enantiomer. | Lipase-catalyzed esterification of 4-ethylbenzoic acid with a racemic secondary alcohol. |

| Chiral Auxiliary | Temporary attachment of a chiral group to guide the stereochemical outcome of a reaction. | Use of a chiral auxiliary attached to 4-ethylbenzoic acid to direct a subsequent reaction. |

These strategies provide a framework for the development of synthetic routes to enantiomerically enriched or pure stereoisomers of this compound and its derivatives, enabling the exploration of their chiroptical properties and stereospecific interactions.

Spectroscopic and Advanced Characterization Methodologies for 4 Ethylphenyl 4 Ethylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be assembled.

Proton NMR (¹H NMR) provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. For 4-ethylphenyl 4-ethylbenzoate (B1233868), the spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

The two ethyl groups, though attached to different parts of the molecule (one to the benzoate (B1203000) ring and one to the phenyl ester ring), are in distinct chemical environments, leading to separate signals. The aromatic protons on the two benzene (B151609) rings are also non-equivalent. The protons on the benzoate ring are influenced by the electron-withdrawing carbonyl group, while the protons on the phenyl ring are affected by the ester oxygen.

Detailed analysis of chemical shifts (δ), splitting patterns (multiplicity), and integration values allows for the unambiguous assignment of each proton signal to its corresponding position in the molecular structure. Most chemists would choose ¹H NMR for initial analysis due to the distinct chemical shifts of the methylene (B1212753) groups in similar ester isomers. quora.com

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Ethylphenyl 4-Ethylbenzoate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Benzoate Ring Aromatic (2H, ortho to C=O) | ~8.0-8.1 | Doublet | 2H |

| Benzoate Ring Aromatic (2H, meta to C=O) | ~7.3-7.4 | Doublet | 2H |

| Phenyl Ring Aromatic (2H, ortho to O-ester) | ~7.1-7.2 | Doublet | 2H |

| Phenyl Ring Aromatic (2H, meta to O-ester) | ~7.0-7.1 | Doublet | 2H |

| Benzoate Ethyl Group (-CH₂) | ~2.7-2.8 | Quartet | 2H |

| Phenyl Ethyl Group (-CH₂) | ~2.6-2.7 | Quartet | 2H |

| Benzoate Ethyl Group (-CH₃) | ~1.2-1.3 | Triplet | 3H |

| Phenyl Ethyl Group (-CH₃) | ~1.2-1.3 | Triplet | 3H |

Note: Predicted values are based on standard chemical shift tables and data for analogous compounds like ethyl benzoate and 4-ethylphenol (B45693). Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments, such as carbonyl, aromatic, and aliphatic carbons. libretexts.org In the ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom.

The carbonyl carbon of the ester group will appear significantly downfield (at a higher ppm value) due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons will resonate in the typical range for benzene derivatives, with their specific shifts influenced by the ethyl and ester substituents. The aliphatic carbons of the two ethyl groups will appear in the upfield region of the spectrum. The chemical shifts for the aromatic carbons can be complex, but substituent effect rules allow for their approximate assignment. hmdb.cachemicalbook.com For instance, in ethyl benzoate, the carbonyl carbon appears at approximately 166.8 ppm. askfilo.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | ~165-167 |

| Phenyl Ring C (ipso, attached to O-ester) | ~148-150 |

| Benzoate Ring C (para, attached to ethyl) | ~145-147 |

| Phenyl Ring C (para, attached to ethyl) | ~140-142 |

| Benzoate Ring C (ipso, attached to C=O) | ~128-130 |

| Benzoate Ring C (ortho to C=O) | ~129-131 |

| Benzoate Ring C (meta to C=O) | ~128-129 |

| Phenyl Ring C (ortho to O-ester) | ~121-123 |

| Phenyl Ring C (meta to O-ester) | ~128-130 |

| Benzoate Ethyl Group (-CH₂) | ~28-30 |

| Phenyl Ethyl Group (-CH₂) | ~28-30 |

| Benzoate Ethyl Group (-CH₃) | ~15-16 |

| Phenyl Ethyl Group (-CH₃) | ~15-16 |

Note: Predicted values are based on standard chemical shift tables and data for analogous compounds. chemicalbook.comaskfilo.comhmdb.ca Actual experimental values may vary.

While standard ¹H and ¹³C NMR are sufficient for the structural elucidation of this compound, more advanced techniques are required for complex stereochemical assignments, particularly in chiral derivatives. For instance, in studies involving isotopically labeled (e.g., deuterated) ethylbenzoates, specialized methods are crucial.

One such advanced method is chiral tag molecular rotational resonance (MRR) spectroscopy . This technique has been successfully used to determine the absolute configuration of molecules that are chiral due to deuterium (B1214612) substitution. nih.gov In a study on ethyl (S)-4-(ethyl-1-d)benzoate, 1,1,1-trifluoropropan-2-ol (TFIP) was used as a chiral tag. The analyte forms diastereomeric complexes with the chiral tag, and the distinct rotational spectra of these complexes allow for the unambiguous assignment of the stereochemistry at the deuterated carbon center. nih.gov This highlights the power of advanced spectroscopic methods in resolving subtle structural details that are inaccessible by conventional NMR.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are particularly effective for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum provides a "fingerprint" of the molecule's functional groups. nsmsi.ir

For this compound, the key diagnostic peaks in the FT-IR spectrum are associated with the ester linkage and the substituted aromatic rings. The most prominent feature is the intense carbonyl (C=O) stretching absorption, which for α,β-unsaturated esters like benzoates, typically appears in the range of 1715-1730 cm⁻¹. orgchemboulder.com Other important absorptions include the C-O stretches of the ester group, the C=C stretching vibrations within the aromatic rings, and the C-H stretching and bending vibrations of the aliphatic ethyl groups and the aromatic rings. semanticscholar.orgscholarsresearchlibrary.com

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch | Ester | 1715 - 1730 | Strong, Sharp |

| C-H Stretch (sp²) | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch (sp³) | Aliphatic (Ethyl) | 2850 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak (multiple bands) |

| C-O Stretch | Ester | 1100 - 1300 | Strong (two bands) |

| C-H Bending (out-of-plane) | para-disubstituted ring | 800 - 860 | Strong |

Note: Frequencies are based on data for analogous compounds like ethyl benzoate. orgchemboulder.comscholarsresearchlibrary.com

Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

In the context of this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which may be weak or absent in the FT-IR spectrum. Key features in the Raman spectrum would include:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene rings would produce a very strong and sharp Raman signal.

C=C Stretching: The aromatic C=C stretching vibrations are also typically strong in the Raman spectrum.

Symmetric C-H Bending: Symmetric bending modes of the methyl groups can also be observed.

A study on a related compound, 2-(1-(4-ethylphenyl)-1-oxopropan-2-yl-4-ethylbenzoate), demonstrates the application of vibrational spectroscopy in characterizing complex benzoates. acs.org The complementary nature of FT-IR and Raman allows for a more complete vibrational assignment and a more confident structural confirmation.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by measuring the absorption and emission of electromagnetic radiation corresponding to transitions between electronic energy levels.

While specific experimental UV-Vis spectra for this compound are not extensively documented in publicly available literature, its electronic absorption properties can be inferred from the behavior of structurally similar aromatic esters. The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the two substituted benzene rings and the ester carbonyl group.

The primary transitions anticipated are π → π* and n → π. The π → π transitions, originating from the aromatic rings, are typically intense and occur at shorter wavelengths (higher energy). cdnsciencepub.com The presence of ethyl groups as para-substituents on both phenyl rings can cause a slight bathochromic (red) shift compared to unsubstituted phenyl benzoate. Studies on substituted benzoic acids and phenyl benzoates show that substituents significantly influence the position and intensity of absorption bands. cdnsciencepub.com

The n → π* transition involves the promotion of a non-bonding electron from one of the lone pairs on the ester's oxygen atoms to an anti-bonding π* orbital. This transition is typically of much lower intensity ("forbidden") and occurs at longer wavelengths compared to the π → π* transitions. google.com For many benzoate esters, this band can be submerged by the more intense π → π* bands. google.com The polarity of the solvent can also influence the absorption maxima; polar solvents may cause a blue shift (hypsochromic shift) for n → π* transitions.

Table 1: Typical UV Absorption Data for Related Aromatic Compounds

| Compound | Solvent | λmax (nm) (Transition) | Molar Extinction Coefficient (ε) | Reference |

| Benzoic Acid | Water | ~230 (π → π), ~273 (n → π) | ~10,000, ~1,000 | cdnsciencepub.com |

| Ethyl Benzoate | Ethanol (B145695) | ~230 (π → π) | ~11,500 | pharmacy180.com |

| Ethyl 4-(dimethylamino)benzoate | Ethanol | 310 (π → π CT) | 23,200 | photochemcad.com |

| Substituted Phenyl Benzoates | Various | 230 - 360 | Not specified | tandfonline.comunipv.it |

This table presents data for analogous compounds to provide context for the expected spectral behavior of this compound.

The fluorescence properties of this compound are linked to its ability to emit light from an electronically excited state. Research on related benzoate esters indicates that their emission characteristics are highly sensitive to molecular structure and environment. nih.govnih.gov For instance, many benzoate esters exhibit fluorescence that can be quenched or shifted depending on the electronic nature of substituents and the polarity of the solvent. scispace.com

Compounds with donor-acceptor structures can exhibit twisted intramolecular charge transfer (TICT) emission in polar solvents. nih.gov While the ethyl groups on this compound are only weakly electron-donating, the ester group acts as an acceptor. Therefore, some degree of charge transfer character in the excited state is possible, which would be reflected in the fluorescence spectrum. The emission wavelength would likely undergo a bathochromic shift in more polar solvents. researchgate.net Detailed studies on similar molecules, such as 4-pentylphenyl 4-n-benzoate derivatives, show that local transitions and intramolecular charge transfer events govern the fluorescence spectra. nih.gov

Without experimental data, it is hypothesized that this compound would be a fluorescent molecule, with emission likely in the UV or near-visible range, influenced by solvent polarity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₇H₁₈O₂, which corresponds to a nominal mass of 254 amu and a calculated monoisotopic mass of approximately 254.1307 Da.

HRMS can differentiate this compound from other compounds that have the same nominal mass but different elemental compositions. This capability is crucial for unambiguous identification in complex mixtures.

Table 2: HRMS Distinction of Isobaric Compounds with Nominal Mass 254

| Molecular Formula | Monoisotopic Mass (Da) | Mass Difference from C₁₇H₁₈O₂ (mDa) |

| C₁₇H₁₈O₂ | 254.1307 | 0.00 |

| C₁₆H₁₄N₂O₂ | 254.1055 | -25.20 |

| C₁₅H₁₀N₄O | 254.0855 | -45.20 |

| C₁₈H₂₂O | 254.1671 | +36.40 |

This table illustrates how HRMS can distinguish between different formulas having the same nominal integer mass.

Tandem mass spectrometry (MS/MS) is used to establish the structure of a compound by fragmenting a selected parent ion and analyzing the resulting daughter ions. While no specific MS/MS studies on this compound were found, a plausible fragmentation pathway can be predicted based on the known behavior of phenyl benzoates and related esters. pharmacy180.comdocbrown.info

Upon electron ionization, the molecular ion [C₁₇H₁₈O₂]⁺˙ (m/z 254) would be formed. The primary fragmentation is expected to involve the cleavage of the ester bond. Key predicted fragmentation pathways include:

Formation of the 4-ethylbenzoyl cation: Cleavage of the C-O ester bond would result in the loss of a 4-ethylphenoxyl radical (•OC₆H₄C₂H₅) to form the highly stable 4-ethylbenzoyl cation at m/z 133. This is often a base peak in the spectra of such esters.

Formation of the 4-ethylphenyl cation: The 4-ethylbenzoyl cation (m/z 133) can subsequently lose a neutral carbon monoxide (CO) molecule to yield the 4-ethylphenyl cation at m/z 105.

Formation of the 4-ethylphenoxyl cation: Alternatively, cleavage can occur where the charge is retained by the phenyl portion, forming a 4-ethylphenoxyl ion at m/z 121.

Table 3: Predicted MS/MS Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

| 254 | Molecular Ion | [C₁₇H₁₈O₂]⁺˙ |

| 133 | 4-Ethylbenzoyl cation | [C₉H₉O]⁺ |

| 121 | 4-Ethylphenoxyl cation | [C₈H₉O]⁺ |

| 105 | 4-Ethylphenyl cation | [C₈H₉]⁺ |

| 77 | Phenyl cation (from loss of ethyl group) | [C₆H₅]⁺ |

This table outlines the expected major fragments based on the principles of mass spectral fragmentation for aromatic esters.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. For this compound, an XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.

Although a specific crystal structure for this compound is not available in the reviewed literature, studies on similar molecules, such as benzoate derivatives, provide insight into the expected structural features. nih.gov Key parameters that would be determined include:

Dihedral Angle: The torsion angle between the planes of the two phenyl rings. This angle is influenced by steric hindrance and crystal packing forces.

Ester Group Planarity: The degree to which the carboxylate group (-COO-) is co-planar with the attached benzene ring.

Intermolecular Interactions: The presence of non-covalent interactions, such as C-H···π or π-π stacking, which stabilize the crystal packing.

In a related compound, 3-(1H-benzo[d] nih.govresearchgate.netbldpharm.comtriazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-ethylbenzoate, the dihedral angle between the 4-ethylbenzoate group and its adjacent phenyl ring was determined, showcasing the type of detailed conformational data that XRD provides. nih.gov For this compound, XRD would definitively establish its solid-state conformation, which is crucial for understanding its physical properties, including those relevant to its use in materials like liquid crystals. google.comumsl.eduossila.com

Single-Crystal X-ray Diffraction Analysis of this compound and Derivatives

For a derivative, 3-(1H-benzo[d] mdpi.comnih.govlookchem.comtriazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl 4-ethylbenzoate (BEOE), single-crystal X-ray diffraction has been successfully used to determine its crystal structure. nih.gov The process involves growing a suitable single crystal, which is then mounted on a diffractometer. mdpi.com The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed to solve the crystal structure. researchgate.net

Table 1: Representative Crystallographic Data for Benzoate Derivatives

| Parameter | Ethyl-para-hydroxybenzoate researchgate.net | 3-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine mdpi.com |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | Not specified | P2₁/n |

| a (Å) | 11.52 | 15.673(3) |

| b (Å) | 13.12 | 4.7447(8) |

| c (Å) | 11.73 | 17.615(3) |

| α (°) | 90 | 90 |

| β (°) | 107.64 | 99.067(17) |

| γ (°) | 90 | 90 |

| Volume (ų) | Not specified | 1293.6(4) |

| Z | Not specified | 4 |

This table presents data for related structures to illustrate the type of information obtained from single-crystal X-ray diffraction.

The analysis of derivatives like BEOE and other complex organic molecules underscores the capability of single-crystal X-ray diffraction to elucidate intricate three-dimensional structures. nih.govnih.gov This information is invaluable for confirming molecular structures synthesized in the laboratory. nih.gov

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray diffraction (PXRD) is an essential analytical technique for characterizing crystalline solids, particularly for identifying different polymorphic forms of a compound. coherent.com Polymorphs are distinct crystalline structures of the same chemical substance that can exhibit different physical properties. lu.lv The PXRD pattern is a fingerprint of a specific crystalline phase. google.com

The utility of PXRD lies in its ability to analyze a polycrystalline sample, providing information about the crystal structure and phase purity. researchgate.net The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at various angles. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is unique to the crystalline form. google.com

While specific PXRD data for this compound is not detailed in the search results, the methodology is widely applied in pharmaceutical and materials science for polymorph screening and characterization. coherent.comlu.lv For instance, the characterization of active pharmaceutical ingredients often involves comparing experimental PXRD patterns with those predicted from single-crystal structures to confirm the crystal form. coherent.com

The analysis of different crystalline forms is crucial as polymorphs can differ in properties such as solubility, melting point, and stability. lu.lv Therefore, PXRD plays a vital role in the solid-state characterization of organic compounds.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound. mdpi.comlookchem.com

The process involves the combustion of a small, precisely weighed amount of the substance in an oxygen atmosphere. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are then reduced to N₂), are collected and quantified. From the masses of these products, the percentages of C, H, and N in the original sample are calculated.

For a derivative of this compound, 3-(1H-benzo[d] mdpi.comnih.govlookchem.comtriazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-ethyl-benzoate (BEOE), elemental analysis was performed to confirm its composition. nih.gov The calculated (Calcd.) values are based on the compound's molecular formula, and the found values are the experimental results. A close agreement between the calculated and found values provides strong evidence for the compound's identity and purity. rsc.org

Table 2: Representative Elemental Analysis Data

| Compound | Element | Calculated (%) | Found (%) | Reference |

| C₂₁H₂₉NO₈ | C | 59.56 | 60.30 | mdpi.com |

| H | 6.90 | 6.71 | mdpi.com | |

| N | 3.31 | 3.10 | mdpi.com | |

| C₁₇H₁₉NO₄ | C | 67.76 | 67.90 | mdpi.com |

| H | 6.36 | 6.28 | mdpi.com | |

| N | 4.65 | 4.58 | mdpi.com | |

| C₁₁H₁₄O₂ | C | 74.13 | 74.25 | rsc.org |

| H | 7.92 | 7.99 | rsc.org |

This table includes data for related compounds to demonstrate the application and results of elemental analysis.

The molecular formula for this compound is C₁₇H₁₈O₂. Although direct elemental analysis results for this specific compound were not found, the analysis of a similar compound, C₁₁H₁₄O₂, shows the expected close correlation between calculated and found percentages. rsc.orgnih.gov This analytical method remains a cornerstone for the characterization of organic compounds.

Computational and Theoretical Chemistry Studies on 4 Ethylphenyl 4 Ethylbenzoate

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems. By approximating the complex many-electron problem into a more manageable one based on electron density, DFT offers a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules such as 4-ethylphenyl 4-ethylbenzoate (B1233868).

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like 4-ethylphenyl 4-ethylbenzoate, which contains several rotatable single bonds, this process is extended to a full conformational analysis to identify the global minimum energy structure among various possible conformers.

Table 1: Key Dihedral Angles for Conformational Analysis of Phenyl Benzoate (B1203000) Structures

| Dihedral Angle | Description | Expected Range for Low Energy Conformers |

| C(phenyl)-C(phenyl)-C(carbonyl)-O(ester) | Torsion defining the orientation of the benzoate phenyl ring relative to the carbonyl group. | Near 0° or 180° |

| C(phenyl)-C(carbonyl)-O(ester)-C(phenyl) | Torsion defining the orientation of the ester group. | Near 180° (trans) |

| C(carbonyl)-O(ester)-C(phenyl)-C(phenyl) | Torsion defining the orientation of the phenoxy ring relative to the ester plane. | Varies to minimize steric hindrance |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.

For this compound, DFT calculations can precisely determine the energies of these orbitals. umich.edu A smaller HOMO-LUMO gap generally implies higher reactivity. youtube.com In aromatic esters, the HOMO is typically localized on the electron-rich phenyl rings, while the LUMO is often centered on the electron-withdrawing carbonyl group and the associated phenyl ring. The ethyl substituents, being weakly electron-donating, would be expected to slightly raise the HOMO energy level compared to an unsubstituted phenyl benzoate. Quantum chemical calculations for various aromatic esters have shown that these methods can reliably predict electronic properties. mdpi.com

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and electron-accepting ability. |

| ΔE (Band Gap) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. |

DFT calculations are widely used to predict various spectroscopic properties, which can be invaluable for the identification and characterization of compounds. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. Similarly, by calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

For this compound, a DFT calculation would predict characteristic IR stretching frequencies for the C=O bond of the ester group (typically around 1720 cm⁻¹), C-O stretching, and vibrations associated with the substituted benzene (B151609) rings. For NMR, the calculations would provide predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions has been shown to be quite high when appropriate levels of theory and basis sets are used. dergipark.org.tr

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. rsc.org It is calculated from the total electron density and is plotted onto the molecule's surface. The MEP is a valuable tool for understanding intermolecular interactions, as it indicates regions of positive and negative electrostatic potential. nih.gov

For this compound, an MEP map would show the most negative potential (typically colored red) localized around the electronegative oxygen atoms of the carbonyl group, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms. The aromatic rings would show a region of moderate negative potential above and below the plane of the ring due to the π-electron cloud. Such maps are crucial for predicting how the molecule will interact with other molecules, such as solvents or biological receptors. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes and flexibility of a molecule at a given temperature.

MD simulations of this compound would provide a detailed picture of its flexibility and the range of conformations it can adopt in different environments (e.g., in a vacuum, in a solvent, or in a condensed phase). Starting from an optimized geometry, the simulation would show the fluctuations of bond lengths, bond angles, and dihedral angles over time.

Simulation of Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations are a powerful tool for understanding the intermolecular forces and aggregation tendencies of molecules. For aromatic esters like this compound, these simulations can reveal how individual molecules interact and organize in condensed phases.

Simulation of a Structurally Related System: A study involving molecular dynamics simulations of phenyl-4-(4-benzoyloxy-)benzoyloxy-benzoate, a larger but structurally related liquid crystalline molecule, provides insights into the condensed phase behavior. The simulations, which successfully replicated experimental X-ray diffraction data, demonstrated the importance of a well-defined molecular model in predicting the crystalline and nematic phases. tandfonline.com This suggests that the aggregation of this compound would also be directed by a balance of forces leading to ordered, though not necessarily liquid crystalline, domains.

π-π Stacking Dynamics: Theoretical studies on π-π stacking in polyaromatic hydrocarbon sheets indicate that these interactions are not solely governed by dispersion forces but also have a significant quantum mechanical component. researchgate.net The slip-stacked arrangement is often favored to minimize steric repulsion, a factor that would be relevant for this compound due to the presence of the ethyl substituents. researchgate.net

Aggregation in Solution: The aggregation of π-conjugated polymers and oligomers, which share the feature of aromatic rings, has been shown to be highly dependent on the solvent and temperature. nih.gov In good solvents, molecules tend to be well-solvated and exist as individual entities, while in poor solvents or at lower temperatures, π-stacking induced aggregation is more prevalent. nih.gov It is reasonable to infer a similar behavior for this compound.

Table 1: Key Intermolecular Interactions in Phenyl Benzoate Analogues This table is a qualitative summary based on general principles of intermolecular forces and findings from studies on related aromatic molecules.

| Interaction Type | Description | Expected Significance for this compound |

| π-π Stacking | Attraction between the electron clouds of the aromatic rings. | High |

| Van der Waals Forces | Dispersion forces arising from temporary fluctuations in electron density. | High |

| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipoles of the ester groups. | Moderate |

| Steric Repulsion | Repulsive forces between the electron clouds of the ethyl groups and aromatic rings. | Moderate |

Solvatochromic Effects and Dipole Moment Evaluations

Solvatochromism refers to the change in the color of a solution of a chemical compound with a change in the solvent polarity. This phenomenon is intimately linked to the difference in the dipole moments of the ground and excited states of the molecule.

Computational Approach: The dipole moments of molecules in their ground and excited states can be estimated using computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). tandfonline.comsemanticscholar.org These calculations, often performed in conjunction with experimental measurements in a range of solvents, provide a detailed understanding of the electronic structure and its response to the solvent environment.

Phenyl Benzoate as a Model: A detailed computational study on phenyl benzoate using various levels of theory (Hartree-Fock, DFT, and MP2) has provided accurate information on its molecular structure and dipole moment. mdpi.comresearchgate.net The calculated dipole moment of phenyl benzoate is a key parameter for understanding its interaction with polar solvents.

Influence of Substituents: Studies on substituted pyrazoline derivatives containing a 4-ethyl benzoate moiety have shown that the nature of substituents on the aromatic rings significantly influences the intramolecular charge transfer (ICT) characteristics and, consequently, the solvatochromic behavior and dipole moments. tandfonline.comCurrent time information in Edmonton, CA. Electron-donating or -withdrawing groups can alter the electron density distribution in both the ground and excited states. The ethyl groups in this compound are weakly electron-donating, which would be expected to have a modest effect on its dipole moment compared to the unsubstituted phenyl benzoate.

Excited State vs. Ground State Dipole Moment: For many aromatic esters, the excited state dipole moment is larger than that of the ground state, indicating a more polar nature in the excited state. Current time information in Edmonton, CA.researchgate.net This difference is a key driver of solvatochromism.

Table 2: Calculated Dipole Moments of Phenyl Benzoate Data extracted from a computational study on phenyl benzoate. mdpi.comresearchgate.net

| Method | Basis Set | Dipole Moment (Debye) |

| B3LYP | 6-31+G | 1.96 |

| B3PW91 | 6-31+G | 1.94 |

| MP2 | 6-31+G* | 2.15 |

Reaction Mechanism Elucidation using Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For esters like this compound, a common reaction is hydrolysis.

Alkaline Hydrolysis of Phenyl Benzoates: Kinetic studies on the alkaline hydrolysis of a series of substituted phenyl benzoates have been conducted to understand the effect of substituents on the reaction rate. rsc.orgresearchgate.netkent.ac.uk These experimental studies provide a foundation for theoretical investigations. The reaction typically proceeds through a nucleophilic acyl substitution mechanism.

Computational Modeling of Hydrolysis: Quantum chemical calculations can be employed to model the reaction pathway of ester hydrolysis. This involves calculating the energies of the reactants, the tetrahedral intermediate, the transition states, and the products. The effect of substituents, such as the ethyl groups in this compound, on the stability of the intermediates and transition states can be quantified. A study on the hydrolysis of borate (B1201080) networks provides a methodological benchmark for such calculations, highlighting the importance of including explicit solvent molecules to accurately model the reaction environment. mdpi.com

Hammett Linear Free-Energy Relationships: The electronic effects of substituents on the hydrolysis of para-substituted nitrophenyl benzoate esters have been successfully correlated using the Hammett equation. semanticscholar.org This approach provides a quantitative measure of the influence of electron-donating or -withdrawing groups on the reaction rate. The ethyl groups in this compound, being weakly electron-donating, would be expected to slightly decrease the rate of nucleophilic attack at the carbonyl carbon compared to the unsubstituted phenyl benzoate.

Theoretical Insights into Intermolecular Interactions in Supramolecular Assemblies

The ability of molecules to self-assemble into well-defined supramolecular structures is a key area of modern chemistry. For molecules like this compound, the interplay of intermolecular forces can lead to the formation of ordered assemblies, such as those found in liquid crystals.

Liquid Crystalline Phenyl Benzoates: Phenyl benzoate derivatives are known to form liquid crystalline phases. The molecular alignment and phase behavior of these materials are dictated by the shape of the molecules and the nature of their intermolecular interactions. mdpi.comresearchgate.netmdpi.com Block copolymers containing cyano-terminated phenyl benzoate moieties have been shown to form highly ordered microphase-separated structures. mdpi.commdpi.com

Role of π-π Stacking: Theoretical studies on heteroaromatic π-stacking have provided detailed potential energy surfaces for the interaction of various aromatic rings. nih.gov These studies reveal that dispersion forces are a major contributor to the binding energy, complemented by electrostatic interactions. The preferred interaction geometries are often parallel-displaced to minimize repulsion. nih.gov For this compound, the ethyl groups would likely influence the preferred stacking geometry.

Dynamics of Supramolecular Assemblies: The formation and rearrangement of supramolecular structures are dynamic processes. nih.gov Understanding these dynamics is crucial for designing functional materials. While direct simulations of the supramolecular assembly of this compound are not available, the principles derived from studies on other self-assembling systems provide a conceptual framework.

Advanced Applications and Functional Materials Research Involving 4 Ethylphenyl 4 Ethylbenzoate

Liquid Crystalline Materials Development

The field of liquid crystals has benefited from the study of benzoate-based structures, with 4-ethylphenyl 4-ethylbenzoate (B1233868) serving as a key reference compound. Its molecular geometry and the resulting intermolecular interactions are fundamental to the formation and stability of various mesophases.

The relationship between the molecular structure of benzoate (B1203000) derivatives and their resulting liquid crystalline phases (mesophases) is a central area of investigation. The arrangement of aromatic rings, the nature of the ester linkage, and the positioning of terminal groups all play a critical role in determining the type and stability of the mesophase.

Research on homologous series where the alkyl chain length is varied provides insight into these relationships. For instance, in a series of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates, it was observed that compounds with shorter alkoxy chains exhibit nematic phases, while longer chains can lead to the appearance of smectic phases. researchgate.net This is because longer alkyl chains promote lamellar packing, which is characteristic of smectic phases.

| Compound Class | Key Structural Feature | Observed Mesophase(s) | Reference |

| Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates | Variation in alkoxy chain length | Nematic, Smectic A | researchgate.net |

| n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates | Lateral n-propyl group | Nematic, Smectic | derpharmachemica.com |

| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate | Terminal benzyloxy and dodecyloxy groups | Nematic, Smectic | tubitak.gov.tr |

In a homologous series of n-propyl-o-[p'-n-alkoxy benzoyloxy] benzoates, the thermal stability of the nematic phase was found to be influenced by the length of the alkoxy chain. derpharmachemica.com Generally, the clearing temperatures exhibit an odd-even effect, where compounds with an even number of carbons in the alkyl chain have higher clearing points than those with an odd number. This is attributed to the anisotropy of molecular polarizability, which is affected by the orientation of the terminal alkyl chain.

The introduction of lateral substituents to the benzoate core can also significantly impact thermal stability. Lateral groups can increase the width of the molecule, disrupting the packing efficiency and often leading to lower clearing points. However, the specific nature and position of the substituent can sometimes lead to the stabilization of certain mesophases. derpharmachemica.com

Table: Thermal Properties of Selected Benzoate Liquid Crystal Derivatives

| Derivative Series | Modification | Effect on Thermal Stability | Mesophase Behavior |

| n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates | Varied alkoxy chain length | Odd-even effect in clearing temperatures | Predominantly nematogenic, smectogenic with longer chains derpharmachemica.com |

| Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates | Varied alkoxy chain length | Nematic thermal stabilities around 148.6°C | Nematic and smectic phases observed researchgate.net |

The formation of supramolecular liquid crystal complexes through non-covalent interactions, such as hydrogen bonding, has opened up new avenues for creating novel materials with tunable properties. In these systems, non-mesomorphic (non-liquid crystalline) molecules can be combined to induce a liquid crystalline phase.

For instance, studies have shown that binary mixtures of pyridine-based derivatives and substituted benzoic acids, neither of which are liquid crystalline on their own, can form hydrogen-bonded complexes that exhibit smectic C mesophases. researchgate.net The formation of these induced phases is highly dependent on the geometry and electronic properties of the interacting molecules.

While direct studies on 4-ethylphenyl 4-ethylbenzoate in such complexes are not prevalent, the principles derived from similar benzoate structures are applicable. The ester group in this compound can act as a hydrogen bond acceptor, potentially allowing it to form complexes with suitable donor molecules. The resulting supramolecular architecture would have a significantly different shape and polarity compared to the individual components, leading to the emergence of new mesophases.

The preparation of these complexes often involves simple mixing and heating of the components, allowing for the spontaneous formation of the hydrogen-bonded structure. mdpi.com The stability and temperature range of the induced mesophase can be controlled by carefully selecting the complementary molecules.

The alignment of liquid crystal molecules at interfaces is crucial for their application in display devices and sensors. The surface properties of the substrate can dictate the orientation of the liquid crystal director, leading to either planar (parallel to the surface) or homeotropic (perpendicular to the surface) alignment.

Research on polystyrene derivatives with n-alkylbenzoate-p-oxymethyl pendant groups has shown that these polymer films can induce a stable and uniform vertical orientation of liquid crystal molecules. nih.gov The vertical alignment was found to be dependent on the surface energy of the polymer film. Specifically, vertical orientation was observed when the water contact angle of the polymer film was greater than approximately 86°. nih.gov

The interaction between the liquid crystal molecules and the alignment layer is governed by a combination of steric, dipolar, and van der Waals forces. In the case of benzoate-based liquid crystals, the aromatic core and the polar ester group play a significant role in these interactions. The specific orientation adopted by the molecules is a result of the system minimizing its free energy at the interface. The ability to control this orientation is fundamental to the fabrication of liquid crystal-based devices.

Polymer Chemistry and Materials Science Applications

The incorporation of mesogenic units like this compound into polymer structures allows for the creation of materials that combine the properties of polymers with the unique optical and ordering characteristics of liquid crystals.

Mesogenic units can be integrated into polymers in two primary ways: as part of the main polymer backbone (main-chain liquid crystal polymers) or as pendant side groups attached to the backbone (side-chain liquid crystal polymers).

While specific examples of the direct polymerization of this compound are not extensively documented, the synthesis of polyesters and polyamides containing similar phenyl benzoate moieties is well-established. For instance, poly(4-oxyalkylenoxy benzoate)s have been synthesized from monomers derived from p-hydroxybenzoic acid. researchgate.net These polymers exhibit semicrystalline or liquid crystalline behavior depending on the length of the flexible alkyl spacer.

The general strategy for incorporating a unit like this compound into a polymer backbone would involve modifying the molecule to introduce reactive functional groups (e.g., hydroxyl, carboxyl, or amino groups) at the para-positions of the ethylphenyl and ethylbenzoate rings. These functionalized monomers could then be polymerized through standard polycondensation reactions.

In side-chain liquid crystal polymers, the mesogenic unit is attached to a flexible polymer backbone, often via a flexible spacer. This decoupling of the mesogen from the backbone allows for the mesogenic units to self-organize into liquid crystalline phases, while the polymer backbone provides mechanical stability. Liquid crystalline poly(meth)acrylates with phenyl benzoate side groups have been shown to exhibit photoinduced molecular reorientation, a property that is valuable for optical and display applications. acs.org

The synthesis of such polymers would involve first synthesizing a monomer consisting of the this compound mesogen attached to a polymerizable group (e.g., an acrylate or methacrylate) via a flexible spacer. This monomer could then be polymerized or copolymerized to yield the desired side-chain liquid crystal polymer.

Development of Novel Materials with Tunable Properties

The investigation into this compound has revealed its utility in the formulation of innovative materials whose properties can be controlled or altered in response to external stimuli. This is particularly evident in the field of liquid crystals and chromic compositions, where the molecular architecture of phenyl benzoates is foundational.

Research and patent literature indicate that this compound is a component in various chromic compositions, including color-changing and discoloring formulations. These materials are designed to change their color or optical properties in response to stimuli such as temperature (thermochromism), light (photochromism), or electric fields (electrochromism). The rod-like shape of phenyl benzoate derivatives, including this compound, facilitates their alignment in liquid crystal phases. The collective orientation of these molecules can be manipulated by external stimuli, leading to changes in how they interact with light, thus altering the material's color and transparency.

The tunable nature of these materials is largely dependent on the specific mixture of liquid crystal compounds. While this compound is a key ingredient, its properties are often optimized by mixing it with other mesogenic compounds. The precise composition of these mixtures allows for the fine-tuning of the temperature range of the liquid crystal phase, the dielectric anisotropy, and the optical anisotropy, which are critical parameters for display applications. For instance, the addition of other phenyl benzoate derivatives or cyanobiphenyls can adjust the clearing point (the temperature at which the material becomes an isotropic liquid) and the viscosity of the mixture.

The table below summarizes the key tunable properties of liquid crystal mixtures that can incorporate this compound and the factors that influence them.

| Tunable Property | Influencing Factors | Resulting Application |

| Mesophase Range | Molecular structure of components, composition of the mixture | Liquid Crystal Displays (LCDs), smart windows |

| Dielectric Anisotropy | Presence of polar functional groups (e.g., cyano groups) | Low-voltage display devices |

| Optical Anisotropy | Aromatic core structure, degree of molecular alignment | High-contrast displays, optical shutters |

| Viscosity | Alkyl chain length, intermolecular interactions | Fast-switching display devices |

| Helical Pitch (in chiral nematic phases) | Concentration and helical twisting power of chiral dopants | Reflective displays, temperature sensors |

Intermediates in Advanced Chemical Syntheses

Beyond its applications in materials science, this compound serves as a valuable intermediate in the field of organic synthesis. Its ester linkage and substituted aromatic rings provide multiple reaction sites for constructing more complex molecular architectures.

Phenyl benzoate esters, in general, are important intermediates in a variety of organic transformations. The ester group can be hydrolyzed to yield the corresponding carboxylic acid (4-ethylbenzoic acid) and phenol (B47542) (4-ethylphenol), which are themselves versatile starting materials for a wide range of chemical products.

Furthermore, the aromatic rings of this compound can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. This enables the synthesis of more highly substituted and complex molecules. For example, nitration, halogenation, or acylation of the aromatic rings can provide precursors for pharmaceuticals, agrochemicals, and other specialty chemicals.

While specific, multi-step syntheses of complex natural products or pharmaceuticals directly starting from this compound are not extensively documented in publicly available research, the fundamental reactivity of the phenyl benzoate scaffold makes it a plausible intermediate. The Fries rearrangement, for instance, can be applied to phenyl esters to produce hydroxyaryl ketones, which are important structural motifs in many biologically active compounds. In the case of this compound, a Fries rearrangement could potentially yield (2-hydroxy-5-ethylphenyl)(4-ethylphenyl)methanone, a substituted benzophenone derivative. Benzophenones are known to have applications in photochemistry and as photoinitiators.

The following table outlines potential synthetic transformations involving this compound and the resulting classes of compounds.

| Reaction Type | Reagents | Product Class | Potential Applications |

| Ester Hydrolysis | Acid or Base | 4-Ethylbenzoic Acid and 4-Ethylphenol (B45693) | Synthesis of polymers, pharmaceuticals, dyes |

| Fries Rearrangement | Lewis Acid (e.g., AlCl₃) | Substituted Hydroxybenzophenones | Photoinitiators, UV stabilizers, pharmaceutical intermediates |

| Electrophilic Aromatic Substitution | Nitrating agents, Halogens, Acyl Halides | Substituted Phenyl Benzoates | Precursors for more complex functional molecules |

| Ortho-metalation | Organolithium reagents | Ortho-functionalized Phenyl Benzoates | Building blocks for highly substituted aromatic compounds |

The functional groups present in this compound also allow for its use as a precursor in the synthesis of specialized reagents or ligands for catalysis and coordination chemistry. While direct examples involving this compound are not prominent in the literature, the modification of the phenyl benzoate core is a known strategy for ligand design.

For instance, the introduction of phosphine, amine, or other coordinating groups onto the aromatic rings of this compound could lead to the formation of novel ligands for transition metal catalysis. The ester group itself can also be a site for modification. Reduction of the ester to the corresponding alcohol, followed by further functionalization, can provide access to a variety of ligand architectures.

The development of ligands with specific steric and electronic properties is crucial for controlling the activity and selectivity of catalytic reactions. The rigid phenyl benzoate backbone, combined with the potential for functionalization at multiple sites, makes compounds like this compound attractive starting points for the rational design of new ligands for applications in cross-coupling reactions, polymerization, and asymmetric synthesis.

Mechanistic Investigations and Reaction Kinetics of 4 Ethylphenyl 4 Ethylbenzoate Transformations

Kinetics of Ester Hydrolysis and Solvolysis Reactions

The hydrolysis of an ester is a reversible reaction where water reacts with the ester to produce a carboxylic acid and an alcohol. libretexts.orgscribd.com In the case of 4-ethylphenyl 4-ethylbenzoate (B1233868), this would yield 4-ethylbenzoic acid and 4-ethylphenol (B45693). The rate of this reaction, as well as solvolysis (reaction with a solvent other than water), is highly dependent on environmental conditions such as the solvent system and the presence of catalysts. researchgate.net

The solvent in which a reaction occurs can significantly influence its rate by stabilizing or destabilizing the reactants and the transition state. cdnsciencepub.com For ester hydrolysis, moving to a less polar solvent system generally decreases the reaction rate.

Studies on the base-catalyzed hydrolysis of ethyl benzoate (B1203000), a structurally related model compound, in aqueous methanol (B129727) mixtures demonstrate this principle. As the percentage of the less polar organic co-solvent (methanol) increases, the rate constant for hydrolysis decreases. chemicaljournals.com This is attributed to the destabilization of the polar transition state relative to the less polar reactant state. The thermodynamic parameters of activation, such as Gibbs free energy of activation (ΔG), enthalpy of activation (ΔH), and entropy of activation (ΔS*), are also affected by the solvent composition, indicating that the reaction becomes more controlled by entropy as the organic co-solvent is added. chemicaljournals.com A similar trend would be expected for the hydrolysis of 4-ethylphenyl 4-ethylbenzoate.

Table 1: Effect of Solvent Composition on the Rate Constant (k) for Base-Catalyzed Hydrolysis of Ethyl Benzoate at 25°C chemicaljournals.com

This interactive table shows the change in the specific rate constant for the hydrolysis of ethyl benzoate as the composition of the methanol-water solvent mixture is varied. This data serves as a model for understanding how solvent polarity affects the hydrolysis rate of aryl benzoates like this compound.

| Methanol (% v/v) | Water (% v/v) | Specific Rate Constant, k (L mol⁻¹ min⁻¹) |

|---|---|---|

| 30 | 70 | 1.870 |

| 40 | 60 | 1.760 |

| 50 | 50 | 1.690 |

| 60 | 40 | 1.620 |

| 70 | 30 | 1.550 |

Catalysts accelerate ester transformations by providing an alternative reaction pathway with a lower activation energy.

Acid and Base Catalysis : The hydrolysis of esters is most commonly catalyzed by acids or bases. libretexts.org In acid-catalyzed hydrolysis, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.org In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.